
(2',6'-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:
Nitrile Formation: The acetonitrile group can be introduced through a reaction involving a suitable precursor, such as a halogenated biphenyl derivative, with a nitrile source like sodium cyanide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile may involve large-scale halogenation and nitrile formation processes, optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield biphenyl derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced biphenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its interactions with biological systems, including its potential as a ligand for certain receptors.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor for pharmaceutical compounds.
Industry: The compound could be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may act as a ligand, binding to specific receptors and modulating their activity.
Enzyme Inhibition or Activation: It may inhibit or activate certain enzymes, affecting biochemical pathways.
Interaction with Cellular Components: The compound could interact with cellular membranes or other components, influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(2’,6’-Dichloro-biphenyl-2-yl)-acetonitrile: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
(2’,6’-Fluoro-biphenyl-2-yl)-acetonitrile: Lacks the chlorine atoms, leading to different chemical behavior.
(2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol: Contains a hydroxyl group instead of the nitrile group, resulting in different reactivity and applications.
Uniqueness
The unique combination of chlorine, fluorine, and acetonitrile groups in (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile imparts distinct chemical properties, making it valuable for specific research and industrial applications. Its reactivity and potential interactions with biological systems may differ significantly from those of similar compounds.
Propiedades
Fórmula molecular |
C14H8Cl2FN |
|---|---|
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
2-[2-(2,6-dichlorophenyl)-3-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-4-2-5-11(16)14(10)13-9(7-8-18)3-1-6-12(13)17/h1-6H,7H2 |
Clave InChI |
LOHDTECFGKLXOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C2=C(C=CC=C2Cl)Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


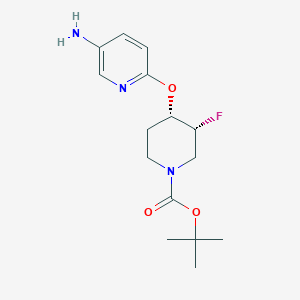


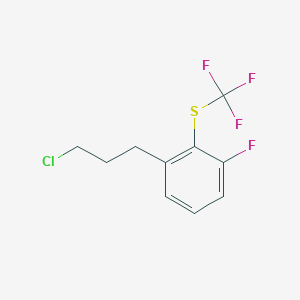


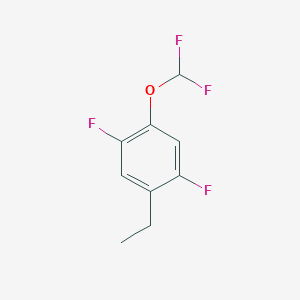
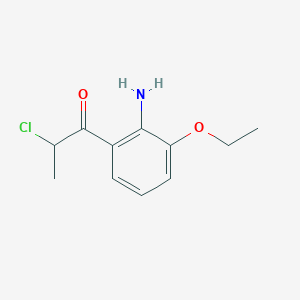
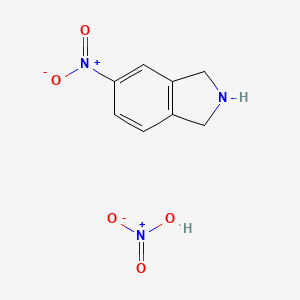
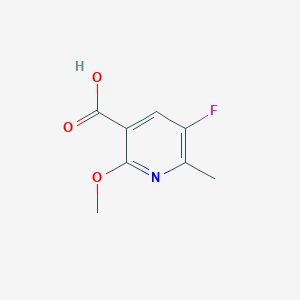


![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)

